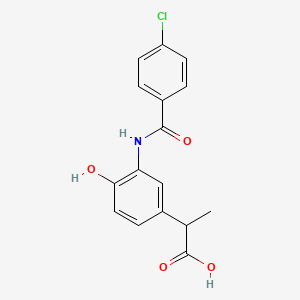![molecular formula C19H29NO3 B12675227 Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate CAS No. 93940-29-5](/img/structure/B12675227.png)
Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 300-423-3, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with a wide range of substances. ProClin 300 is commonly used in diagnostic reagents, ensuring the longevity and stability of these products by preventing microbial contamination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ProClin 300 is synthesized through a series of chemical reactions involving isothiazolones. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through controlled reactions that ensure the purity and efficacy of the final product. The synthesis involves the chlorination of methylisothiazolinone under specific conditions to produce the desired isothiazolones.
Industrial Production Methods: In industrial settings, ProClin 300 is produced in large batches using automated systems that ensure consistent quality and concentration. The production process involves the precise mixing of raw materials, followed by a series of purification steps to remove any impurities. The final product is then subjected to rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its antimicrobial properties, as they enable the compound to interact with and disrupt microbial cells.
Common Reagents and Conditions: The reactions involving ProClin 300 typically require specific reagents such as oxidizing agents, reducing agents, and various solvents. The conditions for these reactions, including temperature, pH, and concentration, are carefully controlled to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving ProClin 300 include various derivatives of isothiazolones, which retain the antimicrobial properties of the parent compound. These derivatives are often used in different applications, depending on their specific properties and efficacy.
Aplicaciones Científicas De Investigación
ProClin 300 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions, ensuring their stability and longevity. In biology, ProClin 300 is used to prevent microbial contamination in cell cultures and other biological samples. In medicine, it is used in diagnostic reagents, ensuring the accuracy and reliability of diagnostic tests. In industry, ProClin 300 is used in various products, including paints, coatings, and adhesives, to prevent microbial growth and extend the shelf life of these products.
Mecanismo De Acción
ProClin 300 exerts its effects through a unique mechanism of action that involves the inhibition of specific enzymes within microbial cells. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death.
Comparación Con Compuestos Similares
ProClin 300 is unique in its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include other isothiazolones such as 1,2-benzisothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. While these compounds also exhibit antimicrobial properties, ProClin 300 is often preferred due to its superior stability and compatibility with a wide range of substances.
List of Similar Compounds:- 1,2-Benzisothiazolin-3-one
- 2-Methyl-4-isothiazolin-3-one
- 5-Chloro-2-methyl-4-isothiazolin-3-one
Propiedades
Número CAS |
93940-29-5 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-(2-ethylhexoxy)ethylideneamino]benzoate |
InChI |
InChI=1S/C19H29NO3/c1-4-7-10-16(5-2)15-22-14-13-20-18-12-9-8-11-17(18)19(21)23-6-3/h8-9,11-13,16H,4-7,10,14-15H2,1-3H3 |
Clave InChI |
CEAWCPLOWUCLGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COCC=NC1=CC=CC=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


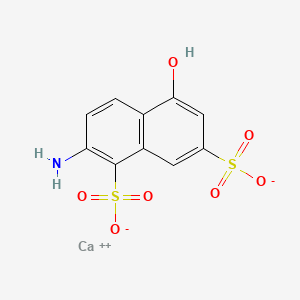
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
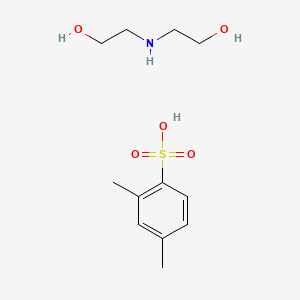

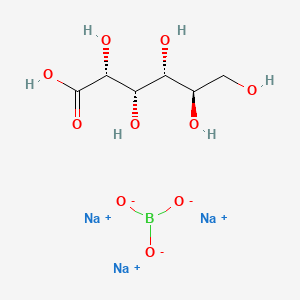
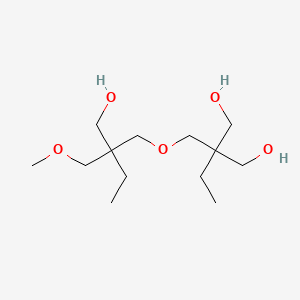
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
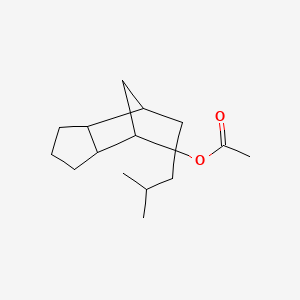
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
